Proguanil-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Proguanil-d4 HCl (CAS 1189671-34-8) is a deuterated internal standard for precise LC-MS/MS quantification of proguanil and cycloguanil in plasma. This SIL-IS offers +4 Da mass shift, chromatographic co-elution, and corrects for matrix effects, enabling reliable method validation per FDA/EMA guidance. Ideal for bioequivalence, CYP2C19 phenotyping, and multiplex antimalarial assays.

Molecular Formula C11H16ClN5
Molecular Weight 257.75 g/mol
Cat. No. B12393422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProguanil-d4
Molecular FormulaC11H16ClN5
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i3D,4D,5D,6D
InChIKeySSOLNOMRVKKSON-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proguanil-d4 Procurement Guide: Deuterated Antimalarial Prodrug for LC-MS/MS Quantification


Proguanil-d4 (CAS: 1189805-15-9 as free base; 1189671-34-8 as hydrochloride salt) is a deuterium-labeled analog of the antimalarial prodrug proguanil, wherein four hydrogen atoms on the 4-chlorophenyl ring are replaced with deuterium atoms . Proguanil itself is a biguanide derivative that requires hepatic cytochrome P450 (primarily CYP2C19)-mediated metabolism to its active metabolite cycloguanil, which exerts antimalarial activity via inhibition of plasmodial dihydrofolate reductase (DHFR) [1]. The deuterated form is synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalytical methods for measuring proguanil and cycloguanil concentrations in biological matrices . The hydrochloride salt formulation has a molecular weight of 294.22 g/mol and exists as a solid at room temperature .

Why Proguanil-d4 Cannot Be Replaced with Unlabeled Proguanil or Alternative Analogs in Quantitative Bioanalysis


Unlabeled proguanil or non-deuterated structural analogs cannot substitute for Proguanil-d4 in quantitative LC-MS/MS workflows because they lack the mass differential required for simultaneous detection and independent quantitation of the internal standard relative to the analyte. Without a stable isotope-labeled internal standard, matrix effects, ion suppression or enhancement, and extraction recovery variability introduce uncontrolled systematic error into concentration measurements [1]. Deuterated internal standards such as Proguanil-d4 co-elute with the native analyte under identical chromatographic conditions and exhibit near-identical ionization efficiency, enabling accurate correction of these analytical variables—a capability that non-isotopic internal standards (e.g., structural analogs) cannot provide with comparable reliability [2].

Proguanil-d4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Stable Isotope Labeling Enables Analyte-Independent Correction of Matrix Effects in LC-MS/MS

Proguanil-d4 provides a mass shift of +4 Da relative to unlabeled proguanil (m/z 254 → 258 for the molecular ion), enabling independent MS/MS detection channels while maintaining co-elution. This permits simultaneous quantitation of the native analyte and internal standard from a single injection [1]. In contrast, non-isotopic internal standards (e.g., chloroproguanil) exhibit different chromatographic retention times and ionization efficiencies, resulting in incomplete compensation for matrix effects. Deuterated internal standards have been shown to improve analytical accuracy to within ±15% of nominal concentrations and reduce relative standard deviation below 20% across diverse biological matrices [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Proguanil-d4 vs. Proguanil-d6: Labeling Site and Molecular Weight Differentiation

Proguanil-d4 and Proguanil-d6 represent two distinct deuterated analogs differentiated by both labeling position and mass shift. Proguanil-d4 incorporates deuterium at the four aromatic positions of the 4-chlorophenyl ring (C11H12D4ClN5, free base molecular weight 257.76 g/mol; hydrochloride salt 294.22 g/mol) . In contrast, Proguanil-d6 is deuterated at the six hydrogen atoms on the isopropyl group (C11H11D6Cl2N5 as hydrochloride, 296.23 g/mol) . The labeling site difference has implications for potential deuterium kinetic isotope effects on CYP2C19-mediated metabolism, as aromatic deuteration (d4) may exhibit different metabolic stability characteristics compared to aliphatic deuteration (d6) [1].

Isotope labeling Internal standard selection Mass spectrometry

Free Base vs. Hydrochloride Salt: Physicochemical and Procurement Considerations

Proguanil-d4 is commercially available in two distinct physical forms with different CAS registrations: free base (CAS 1189805-15-9; molecular weight 257.76 g/mol; C11H12D4ClN5) [1] and hydrochloride salt (CAS 1189671-34-8; molecular weight 294.22 g/mol; C11H13D4Cl2N5) . The hydrochloride salt demonstrates superior aqueous solubility compared to the free base, which is critical for preparing stock solutions and working internal standard dilutions without requiring high percentages of organic modifiers that may precipitate upon addition to aqueous biological samples [2].

Formulation Solubility Procurement

Isotopic Purity and Analytical Method Performance: Impact on Quantitation Accuracy

Commercial Proguanil-d4 products are supplied with specified isotopic enrichment levels. The hydrochloride salt (CAS 1189671-34-8) is available with isotopic purity of 98% +98% atom D . Incomplete deuteration (presence of residual unlabeled or partially deuterated species) contributes to background signal in the analyte channel, which elevates the lower limit of quantification (LLOQ) and reduces assay sensitivity. Analytical methods for proguanil quantitation achieve LLOQs of 1 ng/mL in human serum using validated LC-MS/MS assays [1], and the use of high-isotopic-purity deuterated internal standards is critical for maintaining this sensitivity threshold in regulatory bioanalysis [2].

Isotopic purity Method validation Quality control

Proguanil-d4 Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Clinical Pharmacokinetic Studies of Atovaquone-Proguanil (Malarone) Combination Therapy

Proguanil-d4 hydrochloride (CAS 1189671-34-8) is the preferred internal standard for LC-MS/MS quantification of proguanil and cycloguanil in human plasma and whole blood from clinical trials. Validated multiplex assays using deuterated internal standards achieve LLOQs of 1 ng/mL for proguanil and 0.2 ng/mL for cycloguanil in human serum, enabling accurate measurement of drug exposure across the full pharmacokinetic profile, including trough concentrations [1]. The hydrochloride salt's aqueous solubility facilitates direct spike-in to biological sample preparation workflows, while the +4 Da mass shift provides complete chromatographic co-elution with the native analyte [2].

Regulatory-Compliant Bioanalytical Method Validation for ANDA Submissions

Proguanil-d4 meets the requirements for stable isotope-labeled internal standards in FDA and EMA bioanalytical method validation guidance. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Application (ANDA) submissions [1]. The free base form (CAS 1189805-15-9) can be provided with traceability against pharmacopeial standards (USP or EP) based on feasibility, enabling direct alignment with compendial methods [1].

Metabolic Pathway Tracing and CYP2C19 Phenotype-Pharmacokinetic Correlation Studies

Proguanil-d4 enables precise quantitation of the prodrug-to-active metabolite conversion ratio in studies examining CYP2C19 genetic polymorphism effects on proguanil activation. The aromatic deuteration position (4-chlorophenyl ring) may exhibit differential metabolic stability characteristics compared to aliphatic deuteration (as in d6 analogs), a consideration relevant to studies assessing deuterium kinetic isotope effects on CYP-mediated metabolism [1]. Proguanil-d4 quantitation supports correlation of proguanil and cycloguanil plasma concentrations with CYP2C19 metabolizer phenotype, which has direct clinical relevance given the 3-6% prevalence of poor metabolizers in Caucasian and African populations [2].

Multiplexed Antimalarial Drug Quantification in Triple ACT Clinical Development

Proguanil-d4 supports multiplex LC-MS/MS assays for simultaneous quantification of multiple antimalarial agents and their metabolites. In a recently validated multiplex assay, proguanil was quantified alongside artesunate, dihydroartemisinin, pyronaridine, cycloguanil, and clindamycin in a single analytical run, achieving an LLOQ of 1 ng/mL for proguanil [1]. This multiplex capability is essential for clinical development of triple artemisinin-based combination therapies (TACT) and multi-drug antimalarial combination therapies (MDACTs) designed to combat emerging drug resistance in Plasmodium falciparum malaria [1].

Technical Documentation Hub

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